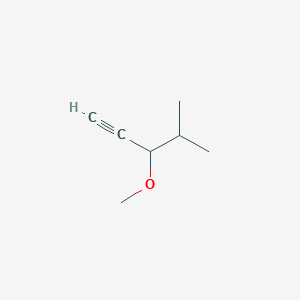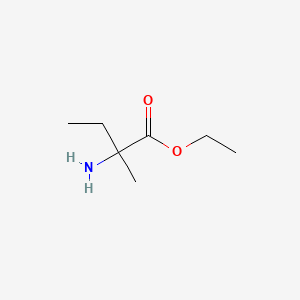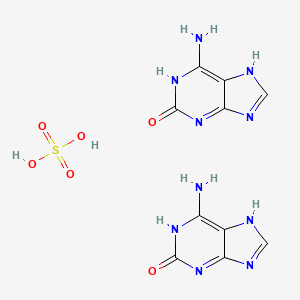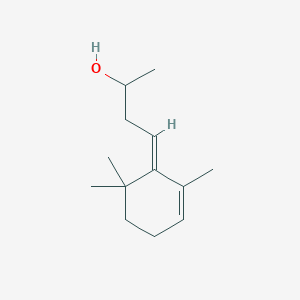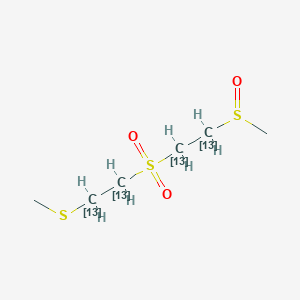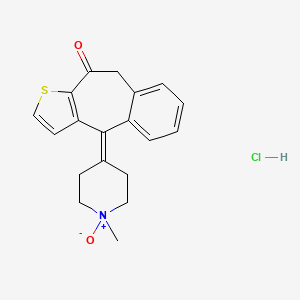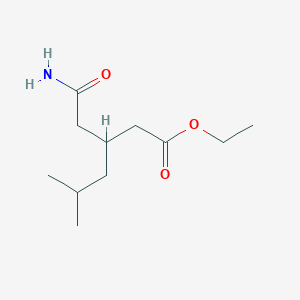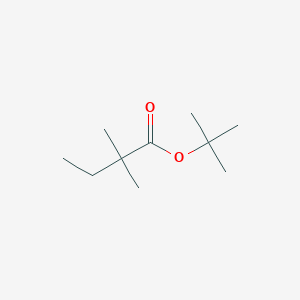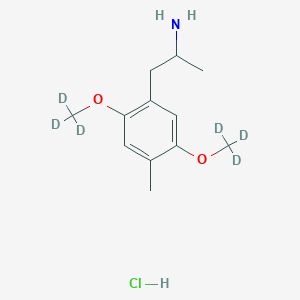
STP-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STP-d6 Hydrochloride is a deuterated form of 2,5-Dimethoxy-4-methylamphetamine, a psychedelic compound. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. It is primarily utilized in research settings to understand its effects and behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STP-d6 Hydrochloride involves the incorporation of deuterium atoms into the 2,5-Dimethoxy-4-methylamphetamine structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
STP-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted amphetamines and their corresponding quinones and amines .
Aplicaciones Científicas De Investigación
STP-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Industry: Employed in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of STP-d6 Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to altered neurotransmission and psychedelic effects. The deuterium labeling allows researchers to track its metabolic pathways and understand its pharmacokinetics in detail .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): The non-deuterated form of STP-d6 Hydrochloride.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic amphetamine with similar effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): A brominated analog with potent psychedelic properties
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C12H20ClNO2 |
|---|---|
Peso molecular |
251.78 g/mol |
Nombre IUPAC |
1-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H/i3D3,4D3; |
Clave InChI |
IPIMRNFGYPQKAM-SKCUOGQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CC(C)N.Cl |
SMILES canónico |
CC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


